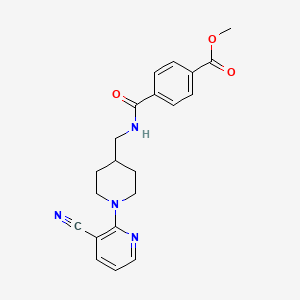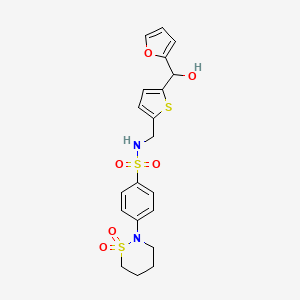![molecular formula C20H18Cl2N2O2S B2467977 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide CAS No. 922399-59-5](/img/structure/B2467977.png)
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: 2-hydroxymethyltetrahydrofuran, coupling agent (e.g., DCC - dicyclohexylcarbodiimide)
Conditions: Anhydrous conditions
Reaction: The oxolane group is introduced via a coupling reaction with the benzamide.
Industrial Production Methods:
- The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Step 1: Synthesis of 5-chloro-4-methyl-1,3-benzothiazole
Reagents: 4-methyl-2-aminothiophenol, phosphorus oxychloride (POCl3)
Conditions: Reflux in POCl3
Reaction: The aminothiophenol undergoes cyclization to form the benzothiazole ring.
-
Step 2: Synthesis of 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Reagents: 5-chloro-4-methyl-1,3-benzothiazole, 3-chlorobenzoyl chloride
Conditions: Base (e.g., triethylamine) in anhydrous conditions
Reaction: The benzothiazole reacts with 3-chlorobenzoyl chloride to form the benzamide linkage.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4)
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives of the benzothiazole or benzamide moieties
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)
Products: Reduced forms of the benzothiazole or benzamide moieties
-
Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Base (e.g., NaOH) in organic solvents
Products: Substituted derivatives at the chloro positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Amines or thiols, base (e.g., NaOH) in organic solvents
Major Products:
- Oxidized, reduced, or substituted derivatives of the original compound, depending on the reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry:
- Potential applications in the development of new materials, such as polymers or advanced coatings.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes.
- In medicinal applications, it may interact with specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-chloro-4-methyl-1H-pyrazole
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
- 3-chloro-4’-methylchalcone
Comparison:
- 3-chloro-4-methyl-1H-pyrazole: Similar in having a chloro and methyl group but differs in the core structure (pyrazole vs. benzothiazole).
- 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride: Shares the chloro and methyl groups but has a triazole ring instead of a benzothiazole.
- 3-chloro-4’-methylchalcone: Contains a chloro and methyl group but has a chalcone structure, differing significantly in its chemical properties and applications.
Uniqueness:
- The presence of both benzothiazole and oxolane groups in 3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique compared to the similar compounds listed above. This unique structure may confer distinct chemical reactivity and potential applications.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-12-16(22)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(21)10-13/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMZLPJFHMFESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)





![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2467908.png)
![2-Chloro-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylacetamide](/img/structure/B2467909.png)

![3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2467911.png)

![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/new.no-structure.jpg)
![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
